molecular formula C14H12S B14134417 Ethyldibenzothiophene CAS No. 79313-22-7

Ethyldibenzothiophene

Cat. No.: B14134417
CAS No.: 79313-22-7
M. Wt: 212.31 g/mol
InChI Key: IEFPJOMUXITDSC-UHFFFAOYSA-N
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Description

Ethyldibenzothiophene is an organosulfur compound with the chemical formula C14H12S. It consists of two benzene rings fused to a central thiophene ring, with an ethyl group attached to one of the benzene rings. This compound is a derivative of dibenzothiophene and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of dibenzothiophene with ethylating agents under specific conditions. For example, the reaction of dibenzothiophene with ethyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the ethylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyldibenzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents are used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride and other reducing agents are employed under controlled conditions to prevent over-reduction.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Biphenyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of ethyldibenzothiophene involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound’s sulfur atom plays a crucial role in these interactions, facilitating electron transfer and stabilization of reactive intermediates .

Properties

CAS No.

79313-22-7

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1-ethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-2-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15-13/h3-9H,2H2,1H3

InChI Key

IEFPJOMUXITDSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C3=CC=CC=C3SC2=CC=C1

Origin of Product

United States

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